

fundamental reactivity of 4,5-Difluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4,5-Difluoro-2-hydroxybenzaldehyde

Cat. No.: B188027

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An In-depth Technical Guide to the Fundamental Reactivity of **4,5-Difluoro-2-hydroxybenzaldehyde**

Introduction: A Versatile Fluorinated Building Block

4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-difluorosalicylaldehyde, is a trifunctional aromatic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Its structure, featuring a reactive aldehyde, an acidic hydroxyl group, and two synthetically labile fluorine atoms on the benzene ring, provides a unique platform for complex molecular engineering.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.^{[1][2][3][4]} **4,5-Difluoro-2-hydroxybenzaldehyde** serves as a readily available precursor for introducing a difluorinated phenolic moiety into a target structure, making an understanding of its core reactivity essential for researchers and drug development professionals. This guide provides an in-depth analysis of its electronic properties, key reaction classes, and field-proven experimental protocols.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 199287-52-0 | [5][6] |
| Molecular Formula | C ₇ H ₄ F ₂ O ₂ | [6][7] |
| Molecular Weight | 158.10 g/mol | [6][7] |
| Melting Point | 68-72 °C | [6] |
| IUPAC Name | 4,5-difluoro-2-hydroxybenzaldehyde | [7] |
| Synonyms | 4,5-Difluorosalicylaldehyde | [5][8] |
| Appearance | Off-white to yellow crystalline solid | N/A |

Part 1: Analysis of Core Reactivity

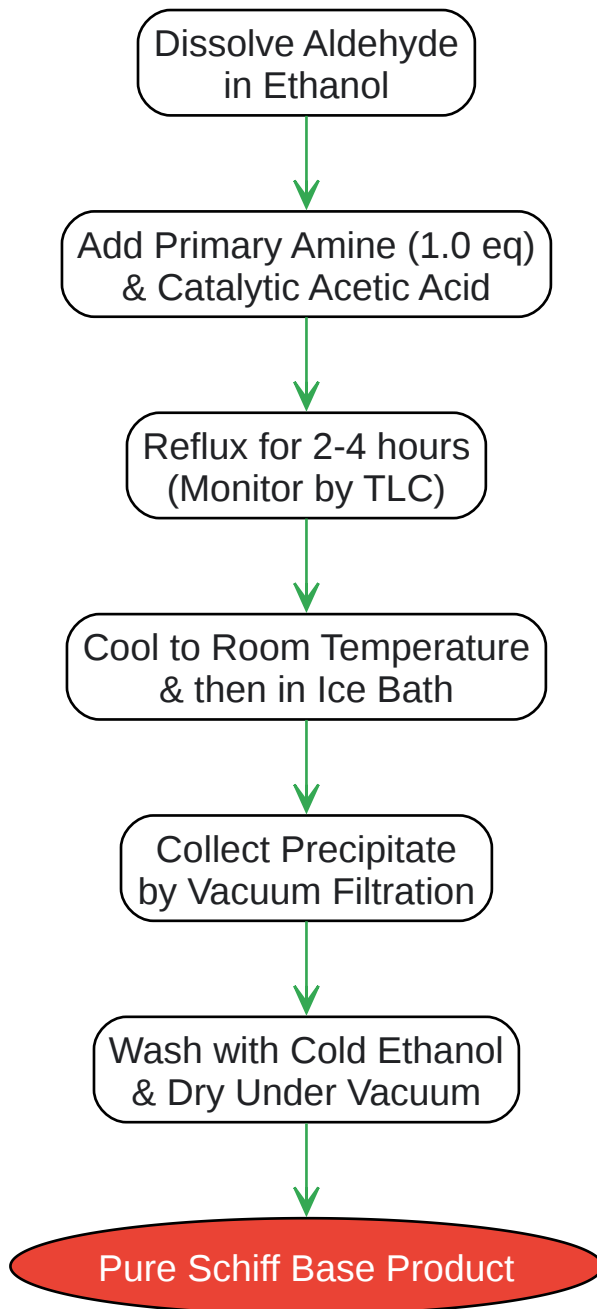
The reactivity of **4,5-Difluoro-2-hydroxybenzaldehyde** is governed by the electronic interplay between its three distinct functional groups: the hydroxyl, the aldehyde, and the two fluorine atoms.

- Hydroxyl Group (-OH):** As a powerful ortho-, para- directing group, the hydroxyl group donates electron density to the ring via resonance, which partially counteracts the withdrawing effects of the other substituents. Its acidic proton can be readily removed by a base to form a highly nucleophilic phenoxide ion, which is central to etherification and esterification reactions.
- Aldehyde Group (-CHO):** The carbonyl group is strongly electron-withdrawing through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This is the basis for condensation reactions and Schiff base formation.
- Fluorine Atoms (-F):** Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect significantly lowers the electron density of the aromatic ring. Crucially, in the context of nucleophilic aromatic substitution (S_NAr),

fluoride can act as an effective leaving group, a reaction pathway activated by the presence of electron-withdrawing groups on the ring.^[9]^[10]

The combination of these effects makes the aromatic ring electron-deficient and thus a prime candidate for nucleophilic aromatic substitution, while the aldehyde and hydroxyl groups offer versatile handles for a wide range of classical organic transformations.

Workflow: Schiff Base Synthesis



Mechanism: Nucleophilic Aromatic Substitution (S_NAr) at C4

4,5-Difluoro-2-hydroxybenzaldehyde + Nu⁻

Step 1: Nucleophilic Attack (Rate-Determining)

Meisenheimer Complex
(Resonance Stabilized Anion)

Step 2: Elimination of Fluoride (Fast)

4-Substituted-5-fluoro-2-hydroxybenzaldehyde + F⁻

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